molecular formula C14H11N3O2S3 B4178263 2-Methyl-4-[[4-(3-nitrophenyl)-1,3-thiazol-2-yl]sulfanylmethyl]-1,3-thiazole

2-Methyl-4-[[4-(3-nitrophenyl)-1,3-thiazol-2-yl]sulfanylmethyl]-1,3-thiazole

Cat. No.: B4178263
M. Wt: 349.5 g/mol
InChI Key: WIBAAQOJTKOOOX-UHFFFAOYSA-N
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Description

2-Methyl-4-[[4-(3-nitrophenyl)-1,3-thiazol-2-yl]sulfanylmethyl]-1,3-thiazole is a complex organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. This particular compound is notable for its unique structure, which includes a nitrophenyl group and two thiazole rings connected by a thioether linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-[[4-(3-nitrophenyl)-1,3-thiazol-2-yl]sulfanylmethyl]-1,3-thiazole typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds . This method is favored for its mild reaction conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the production of by-products. The use of advanced catalysts and optimized reaction conditions is crucial for efficient industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-[[4-(3-nitrophenyl)-1,3-thiazol-2-yl]sulfanylmethyl]-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The thiazole rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under controlled conditions.

Major Products

The major products formed from these reactions include various substituted thiazoles, nitro derivatives, and amino derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Methyl-4-[[4-(3-nitrophenyl)-1,3-thiazol-2-yl]sulfanylmethyl]-1,3-thiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-4-[[4-(3-nitrophenyl)-1,3-thiazol-2-yl]sulfanylmethyl]-1,3-thiazole involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The nitrophenyl group and thiazole rings play a crucial role in its binding affinity and specificity. The exact pathways involved depend on the specific biological context and target molecules .

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.

    Ritonavir: An antiretroviral drug containing a thiazole ring.

    Abafungin: An antifungal drug with a thiazole moiety.

Uniqueness

2-Methyl-4-[[4-(3-nitrophenyl)-1,3-thiazol-2-yl]sulfanylmethyl]-1,3-thiazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dual thiazole rings and nitrophenyl group make it a versatile compound for various applications, distinguishing it from other thiazole derivatives .

Properties

IUPAC Name

2-methyl-4-[[4-(3-nitrophenyl)-1,3-thiazol-2-yl]sulfanylmethyl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2S3/c1-9-15-11(6-20-9)7-21-14-16-13(8-22-14)10-3-2-4-12(5-10)17(18)19/h2-6,8H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIBAAQOJTKOOOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CSC2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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